An In-Depth Technical Guide to (S)-Fmoc-β²-homoleucine: Properties, Structure, and Applications in Peptide Science
An In-Depth Technical Guide to (S)-Fmoc-β²-homoleucine: Properties, Structure, and Applications in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of β-Amino Acids in Peptide Design
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids, and specifically (S)-Fmoc-β²-homoleucine, have garnered significant attention. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-Fmoc-β²-homoleucine, offering insights into its role in the design of novel peptidomimetics with enhanced therapeutic potential.
(S)-Fmoc-β²-homoleucine is a synthetic amino acid derivative that belongs to the class of β-homo amino acids.[1] Its structure is characterized by an additional methylene group in the backbone between the α-carbon and the carboxyl group of its α-amino acid counterpart, leucine. This seemingly subtle modification has profound implications for the conformational properties and biological stability of peptides into which it is incorporated.[2][3] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it a readily usable building block in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[4]
Physicochemical Properties of (S)-Fmoc-β²-homoleucine
A thorough understanding of the physicochemical properties of (S)-Fmoc-β²-homoleucine is crucial for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source(s) |
| Chemical Name | (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | [1] |
| Synonyms | (S)-Fmoc-β²-hLeu-OH, N-Fmoc-L-beta-homoleucine | [5] |
| CAS Number | 193887-44-4 | [1] |
| Molecular Formula | C₂₂H₂₅NO₄ | [5] |
| Molecular Weight | 367.4 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Data not available for (S)-Fmoc-β²-homoleucine. The related compound, Fmoc-L-β-homoisoleucine, has a melting point of 130-132 °C. | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. | |
| Storage | Store at 2-8 °C to ensure long-term stability. |
The Molecular Architecture of (S)-Fmoc-β²-homoleucine
The unique structural features of (S)-Fmoc-β²-homoleucine are central to its utility in peptide design. The molecule can be deconstructed into three key components: the β²-homoleucine core, the Fmoc protecting group, and the isobutyl side chain.
1. The β²-Homoleucine Core: The defining feature is the β-amino acid structure, where the amino group is attached to the second carbon (the β-carbon) from the carboxyl group. This extended backbone introduces a greater degree of conformational flexibility compared to α-amino acids, while also predisposing the peptide chain to adopt specific secondary structures, such as helices.[3][6]
2. The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus. Its key advantage in SPPS is its stability to the acidic conditions used for side-chain deprotection and cleavage from the resin, allowing for an orthogonal protection strategy. The Fmoc group is readily removed by treatment with a mild base, typically a solution of piperidine in DMF.[4]
3. The Isobutyl Side Chain: The isobutyl side chain is identical to that of the natural amino acid leucine, providing a nonpolar, hydrophobic character that can participate in crucial binding interactions within a peptide's target protein.
Caption: Chemical structure of (S)-Fmoc-β²-homoleucine.
Synthesis of (S)-Fmoc-β²-homoleucine
The synthesis of (S)-Fmoc-β²-homoleucine typically starts from the commercially available chiral precursor, (S)-3-(aminomethyl)-5-methylhexanoic acid, which is also known as pregabalin.[7][8][9] The synthesis involves the protection of the amino group with the Fmoc moiety.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve (S)-3-(aminomethyl)-5-methylhexanoic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, for example, sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group, making it nucleophilic.
-
Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture at a controlled temperature, typically 0-5 °C, to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the Fmoc-protected product.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure (S)-Fmoc-β²-homoleucine.
Application in Solid-Phase Peptide Synthesis (SPPS)
(S)-Fmoc-β²-homoleucine is a valuable building block for the synthesis of modified peptides using Fmoc-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is outlined below.
Caption: General workflow for SPPS using (S)-Fmoc-β²-homoleucine.
Causality Behind Experimental Choices:
-
Resin Choice: The choice of resin (e.g., Rink Amide, Wang) depends on whether a C-terminal amide or carboxylic acid is desired.
-
Coupling Reagents: Standard coupling reagents such as HBTU/HOBt or HATU are typically effective for coupling β-amino acids, although longer coupling times or double coupling may be necessary due to the potentially lower reactivity of the β-amino group.
-
Fmoc Deprotection: The use of 20% piperidine in DMF is a well-established and efficient method for Fmoc removal. The reaction is rapid and generally clean.[4]
-
Cleavage Cocktail: A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The scavengers are crucial to prevent side reactions with reactive amino acid residues.
Impact of β²-Homoleucine Incorporation on Peptide Properties
The introduction of (S)-Fmoc-β²-homoleucine into a peptide sequence can significantly alter its biological and pharmacological properties.
Enhanced Proteolytic Stability: One of the most significant advantages of incorporating β-amino acids is the increased resistance of the resulting peptides to enzymatic degradation.[2][10][11] The altered backbone structure is a poor substrate for many common proteases, which are highly specific for α-peptides. This enhanced stability leads to a longer in vivo half-life, a critical factor for the development of peptide-based drugs.
Conformational Control: β-amino acids can induce stable secondary structures in peptides, even in short sequences.[3][6] The additional methylene group in the backbone of β²-homoleucine provides greater conformational freedom, which can be harnessed to design peptides with specific folds that mimic the bioactive conformations of natural peptides or proteins. This is particularly relevant for targeting protein-protein interactions, which often involve helical interfaces.[12]
Modulation of Bioactivity: By influencing the conformation and stability of a peptide, the incorporation of β²-homoleucine can modulate its biological activity. This may involve enhancing the binding affinity for a target receptor or enzyme, or altering the selectivity profile of the peptide.[13]
Conclusion
(S)-Fmoc-β²-homoleucine is a powerful and versatile tool in the arsenal of the peptide chemist and drug discovery scientist. Its unique structural features offer a means to systematically modify peptides to improve their therapeutic properties, most notably their stability and conformational definition. As our understanding of the structural biology of β-peptides continues to grow, the strategic incorporation of building blocks like (S)-Fmoc-β²-homoleucine will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.
References
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- Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
- Google Patents. (n.d.). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Pomerantz, W. C., et al. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides.
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Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]
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ResearchGate. (n.d.). Stereo drawing of Fmoc- homo - β -( S )-leucine methyl ester with numbering of the atoms. Retrieved from [Link]
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ResearchGate. (n.d.). β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. Retrieved from [Link]
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RSC Publishing. (n.d.). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]
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ResearchGate. (n.d.). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Retrieved from [Link]
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CHIMIA. (1997). The Biological Stability of β-Peptides: No Interactions between α. Retrieved from [Link]
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National Institutes of Health. (n.d.). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Retrieved from [Link]
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